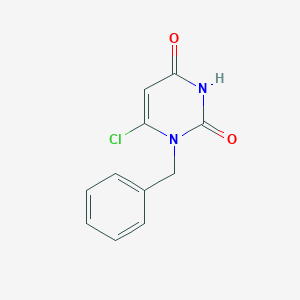

1-Benzyl-6-chlorouracil

Vue d'ensemble

Description

Synthesis Analysis

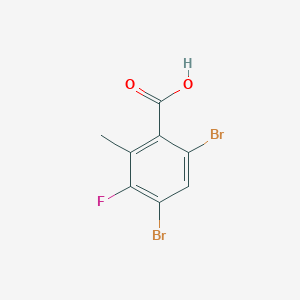

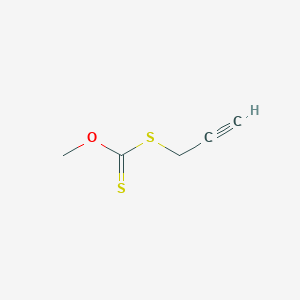

The synthesis of 6-substituted uracil derivatives, including 1-Benzyl-6-chlorouracil, has been discussed in several studies . The synthesis involves the use of 3-methyl-6-chlorouracil as the starting material . The synthesis of 6-benzyl derivatives of uracil containing a modified methylene fragment and methods for the preparation of annelated analogs of 1-substituted 6-benzyl derivatives of uracil have also been considered .Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-chlorouracil includes a benzyl group attached to the 1-position of the uracil ring and a chlorine atom attached to the 6-position .Chemical Reactions Analysis

The Buchwald–Hartwig (BH) amination is a chemical reaction used in organic chemistry for the formation of C–N bonds via the Pd-catalyzed coupling reactions of amines with aryl halides . This reaction could potentially be involved in the synthesis of 1-Benzyl-6-chlorouracil.Applications De Recherche Scientifique

Smiles Rearrangement : It's used in the Smiles rearrangement process to produce novel compounds (Maki, Hiramitsu, & Suzuki, 1974).

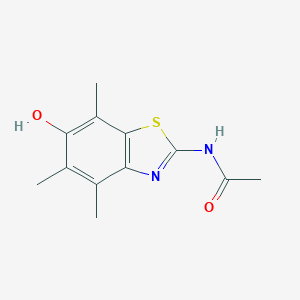

Synthesis of 10-thia-5-deazaflavins : This compound plays a role in synthesizing 10-thia-5-deazaflavins, which have various scientific applications (Yoneda et al., 1981).

Synthesis of 1-(Alkoxymethyl)-5-alkyl-6-(arylselenenyl)uracils : It is used in the synthesis of these specific uracils (Lee, Kim, Kim, & Kim, 1997).

Precursor for Fused Pyrimidines : 1-Benzyl-6-chlorouracil acts as a precursor for synthesizing fused di- and tricyclic pyrimidines (Youssif, 2004).

Inhibition of Uridine Phosphorylase : It is a potent inhibitor of murine liver uridine phosphorylase (Orr et al., 1997).

Potential for Antitumor, Antibacterial, Cytostatic, and Sedative Activities : It has shown potential in these areas (Melik-Ogandzhanyan et al., 1989).

Antiviral, Antitumor, and Antibacterial Properties : It is a novel compound with promising antiviral, antitumor, and antibacterial activities (Goudgaon & Reddy, 2008).

Antibacterial Inhibitors : It is considered a class of antibacterial inhibitors of bacterial DNA polymerase in Gram-positive bacteria (Svenstrup, Kuhl, Ehlert, & Häbich, 2008).

HIV-1 Reverse Transcriptase Inhibition : Derivatives of this compound are highly potent and selective inhibitors of HIV-1 replication (Baba et al., 1991).

Molecular Structure Studies : Its FT-IR and FT-Raman spectra are used to study its molecular structure and tautomerism (Ortiz et al., 2014).

Anticoccidial Derivative : 1-Benzyl-6-azauracil, a derivative, is used in chemotherapy for its potency and oral absorption (Mylari et al., 1977).

Potent Anti-HIV-1 Activity : Synthesized 6-benzyluracil analogues exhibit extremely potent anti-HIV-1 activity (Danel et al., 1996).

Photochemical Transformation : Undergoes photochemical transformation to barbituric acid in aqueous medium (Kazimierczuk & Shugar, 1971).

Effect on HIV-1 Inhibition : Influences the inhibition of HIV-1 (Nesterova et al., 2021).

Activity Against Viruses : Exhibits moderate activities against hepatitis B Virus (HBV) and HIV-1 virus (El-Emam et al., 2001).

Role in Reaction Intermediate : It is important in understanding the reaction intermediate in the decarboxylation of 1,3-dimethylorotic acid (Nakanishi & Wu, 1998).

In Vitro Antiviral Activity : Some compounds did not show significant antiviral activity against herpes simplex virus types 1 and 2 (Chen et al., 1993).

Marginal Activity Against Viruses : Certain derivatives exhibited marginal activity against HSV-1 and HIV-1 (El-Emam et al., 2004).

Nonlinear Optical Applications : 3-Benzoyl-5-chlorouracil (3B5CU), a related compound, is a candidate for nonlinear optical applications due to its high first static hyperpolarisability (Sinha et al., 2011).

Safety And Hazards

The safety data sheet for 6-Chlorouracil, a related compound, indicates that it is toxic if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash thoroughly after handling .

Orientations Futures

The design and synthesis of novel cytotoxic agents, including uracil-azole hybrids, is still an interesting topic for medicinal chemistry researchers due to the unwanted side effects of anticancer drugs . These derivatives demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines . The future directions in this field may involve further exploration of the cytotoxic potential of these compounds and their possible applications in cancer treatment .

Propriétés

IUPAC Name |

1-benzyl-6-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQJYDTXWTWENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-chlorouracil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)